molecular formula C17H18F3N3O2 B2608843 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide CAS No. 1326889-77-3

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2608843
CAS No.: 1326889-77-3
M. Wt: 353.345
InChI Key: YAQTUUVHPAQMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide is a synthetic chemical compound designed for advanced research applications, particularly in medicinal chemistry and antibiotic discovery. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant metabolic stability and role as a bioisostere for esters and amides, which helps in fine-tuning the physicochemical properties and target selectivity of drug candidates . The presence of the trifluoromethyl group is a common strategy in modern drug design to enhance compound stability, membrane permeability, and binding affinity . Oxadiazole-containing compounds, such as the well-studied HSGN-94, have demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . The proposed mechanism of action for such compounds involves the inhibition of bacterial lipoteichoic acid (LTA) biosynthesis, a polymer essential for bacterial growth, cell wall physiology, and virulence, through direct interaction with key enzymes like PgcA . This makes the 1,2,4-oxadiazole core a highly valuable scaffold for developing novel anti-infective agents with a potentially low propensity for resistance development . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-11-21-15(25-23-11)16(9-3-2-4-10-16)22-14(24)12-5-7-13(8-6-12)17(18,19)20/h5-8H,2-4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQTUUVHPAQMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of carboxylic acids with amidoximes under uronium activation conditions, yielding 1,2,4-oxadiazoles in high yields . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Research indicates that compounds with oxadiazole structures exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The oxadiazole ring is known for its ability to interact with microbial enzymes, potentially leading to inhibition of growth.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : The unique structure allows it to be used as a precursor in the synthesis of more complex pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, making it suitable for drug development.

Material Science

The incorporation of this compound into polymer matrices has been explored for:

  • Development of Functional Polymers : The compound's properties can be tailored for use in coatings and materials with specific functionalities such as increased thermal stability or enhanced mechanical properties.

Case Study 1: Anti-inflammatory Research

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various oxadiazole derivatives, including this compound. Results indicated significant inhibition of TNF-alpha production in macrophages when treated with the compound at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

In a separate investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The target compound’s benzamide group is substituted with a trifluoromethyl group at the para position. Key analogs and their substituents include:

Compound ID/Name Substituent on Benzamide Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-(Trifluoromethyl) ~363.3* Not reported High lipophilicity, metabolic stability
Compound 27 4-Nitro 580.10 Not reported Electron-withdrawing nitro group
Compound 41 2-Phenoxyacetamide 432.4 160–161 (dec.) Enhanced solubility via ether linkage
Compound 36 3-Sulfamoyl-4-methyl 320.06 (fragment) Not reported Polar sulfamoyl group for H-bonding

*Calculated based on molecular formula (C₁₈H₁₉F₃N₄O₂).

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in Compound 27 may improve binding to electron-rich targets but could reduce metabolic stability compared to the trifluoromethyl group .
  • Polar Substituents : Compound 36’s sulfamoyl group enhances water solubility but may limit membrane permeability .

Core Heterocycle Modifications

Oxadiazole-Bearing Compounds
  • Navacaprant (BTRX-335140) : Incorporates the 3-methyl-1,2,4-oxadiazol-5-yl group in a quinoline-piperidine scaffold (MW: 453.56). Unlike the target compound, its larger structure may confer prolonged half-life but lower oral bioavailability due to increased molecular weight .
  • Compound 45 () : Features a methylthio-linked oxadiazole. The thioether group may improve redox stability but introduces synthetic complexity .
Cyclohexyl vs. Aromatic Cores
  • HR298444 (): Replaces benzamide with an acetamide group (MW: 349.8).

Biological Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C17H19F3N3O2
  • Molecular Weight : 356.35 g/mol
  • CAS Number : 1326852-89-4

The biological activity of this compound is primarily attributed to its structure, which incorporates a 1,2,4-oxadiazole moiety. This group is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL .
  • Anticancer Properties : The oxadiazole core has been linked to anticancer activity. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . In vitro studies suggest that modifications in the substituents can enhance the potency against specific tumor types.
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 0.25 - 2 μg/mL
AnticancerIC50 values < 10 μM in various cancer lines
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antibacterial properties of oxadiazole derivatives found that certain modifications significantly enhanced their activity against resistant strains of bacteria. The compound's ability to inhibit bacterial biofilm formation was also noted, which is critical in treating chronic infections .
  • Cytotoxic Activity : In a series of experiments evaluating the cytotoxicity of related oxadiazole compounds, it was found that specific substitutions on the benzamide ring led to increased selectivity towards cancer cell lines over non-cancerous cells. For example, a derivative showed an IC50 value of 2.76 μM against ovarian cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide, and what reaction conditions optimize yield and purity?

  • Methodology :

  • Step 1 : Synthesis of the 1,2,4-oxadiazole ring via cyclization of amidoximes with acylating agents (e.g., trifluoroacetic anhydride) under reflux conditions .
  • Step 2 : Functionalization of the cyclohexyl group using bromomethylcyclohexane in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C to ensure regioselectivity .
  • Step 3 : Coupling the oxadiazole-cyclohexyl intermediate with 4-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane, using triethylamine as a base to minimize side reactions .
  • Key Considerations : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (prevents decomposition), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and cyclohexyl ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₉H₂₀F₃N₃O₂) and isotopic patterns .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Assays :

  • Enzyme Inhibition : Urease/acetylcholinesterase inhibition assays (IC₅₀ determination via spectrophotometric methods) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
  • Target Binding : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., G-protein-coupled receptors) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxadiazole or benzamide groups) influence biological activity and pharmacokinetics?

  • SAR Insights :

  • Oxadiazole Substituents : Replacement of the 3-methyl group with cyclopropyl (higher ring strain) increases lipophilicity (logP ↑ by 0.5) but reduces metabolic stability in liver microsomes .
  • Benzamide Trifluoromethyl : The -CF₃ group enhances target binding (e.g., hydrophobic pockets in enzymes) but may increase plasma protein binding, reducing free drug concentration .
  • Cyclohexyl vs. Aromatic Rings : Cyclohexyl improves solubility in lipid membranes (e.g., blood-brain barrier penetration) compared to planar aromatic systems .
    • Methodology :
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes.
  • In Vivo PK Studies : Radiolabeled compound tracking in rodent models to assess bioavailability and half-life .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Case Example : High IC₅₀ in enzyme assays but low efficacy in murine models.
  • Solutions :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .
  • Formulation Optimization : Nanoemulsions or liposomal encapsulation to enhance solubility and tissue penetration .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites and adjust dosing regimens .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action when initial target hypotheses fail?

  • Approaches :

  • Chemical Proteomics : Use of biotinylated analogs for pull-down assays coupled with mass spectrometry to identify interacting proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint resistance genes or pathway dependencies .
  • Transcriptomic Profiling : RNA-seq on treated vs. untreated cells to map differentially expressed pathways .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data from heterogeneous assay platforms?

  • Tools :

  • Four-Parameter Logistic Regression : Fit dose-response curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple groups (e.g., variant cell lines) to control for batch effects .

Q. How should researchers address batch-to-batch variability in compound synthesis during preclinical studies?

  • Quality Control :

  • Strict SOPs : Document reaction parameters (time, temperature) and intermediates’ purity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify sensitive functional groups (e.g., oxadiazole ring hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.